N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide
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Overview
Description
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, which is achieved through cyclization reactions involving appropriate precursors. The chlorophenyl group is introduced via electrophilic aromatic substitution, while the isoxazole ring is formed through cycloaddition reactions. The final step involves the coupling of the furan-2-yl group to the isoxazole carboxamide under specific conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound’s stability and reactivity make it a candidate for use in various industrial applications, such as the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions may modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,4-c]pyrazole derivatives and isoxazole carboxamides, which share structural similarities but differ in specific substituents or functional groups.
Uniqueness
What sets N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide apart is its combination of a chlorophenyl group, a thieno[3,4-c]pyrazole core, and an isoxazole carboxamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further study and application.
Biological Activity
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,4-c]pyrazole core, a chlorophenyl substituent, and an isoxazole moiety. Its molecular formula is C19H14ClN3O3S with a molecular weight of approximately 399.84 g/mol. The presence of these functional groups contributes to its biological activity and potential pharmacological properties.
Antioxidant Activity
Recent studies have demonstrated that thieno[3,4-c]pyrazole derivatives exhibit antioxidant properties. In one study, synthesized thieno[2,3-c]pyrazole compounds were assessed for their ability to protect red blood cells from oxidative stress induced by 4-nonylphenol in fish models. The results indicated that these compounds significantly reduced erythrocyte malformations compared to control groups, suggesting their utility as antioxidants in aquatic organisms .
Antimicrobial Properties
Thieno[3,4-c]pyrazole derivatives have shown promising antimicrobial activity against various pathogens. For instance, compounds derived from this class have been tested against Gram-positive and Gram-negative bacteria. In vitro assays revealed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin . This suggests potential applications in treating bacterial infections.
Anticancer Potential
The anticancer activity of thieno[3,4-c]pyrazole derivatives has also been investigated. Certain compounds within this class have been identified as inhibitors of key enzymes involved in cancer progression, such as glycogen synthase kinase 3 beta (GSK-3β). Inhibiting GSK-3β has implications for various cancers due to its role in cell proliferation and survival pathways .
Case Studies and Research Findings
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Case Study on Antioxidant Efficacy :
- Objective : To evaluate the protective effects of thieno[2,3-c]pyrazole derivatives against oxidative damage.
- Methodology : Fish erythrocytes were exposed to 4-nonylphenol with and without the addition of synthesized compounds.
- Results : The treated group showed a marked decrease in altered erythrocyte percentages (from 40.3% in control to as low as 0.6% with specific derivatives) .
-
Antimicrobial Evaluation :
- Objective : To assess the antimicrobial activity of thieno[3,4-c]pyrazole derivatives against various bacterial strains.
- Methodology : MIC values were determined using standard broth dilution methods.
- Results : Compounds demonstrated effective inhibition of bacterial growth with MIC values ranging from 100 µg/mL to 200 µg/mL .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O3S/c20-11-3-1-4-12(7-11)24-18(13-9-28-10-15(13)22-24)21-19(25)14-8-17(27-23-14)16-5-2-6-26-16/h1-8H,9-10H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYANPXMIUYOEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=NOC(=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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